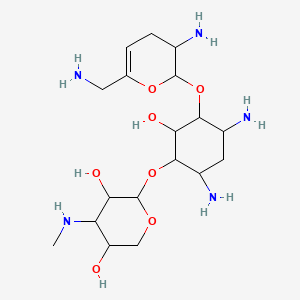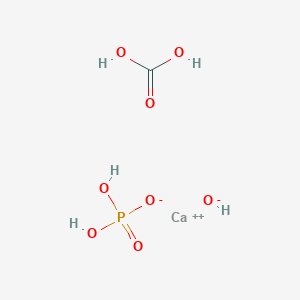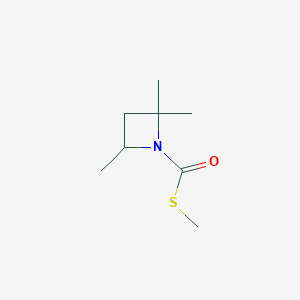![molecular formula C10H17N3O2 B14639707 N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55808-33-8](/img/structure/B14639707.png)
N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas It features a unique structure with a dimethylurea moiety attached to a 1,2-oxazole ring, which is further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves the reaction of dimethylcarbamoyl chloride with 5-(2-methylpropyl)-1,2-oxazole-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of N,N-Dimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N,N-Dimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylurea: A simpler analog with similar urea functionality but lacking the oxazole ring.
N,N-Diethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea: A structurally similar compound with ethyl groups instead of methyl groups.
N,N-Dimethyl-N’-[5-(2-ethylpropyl)-1,2-oxazol-3-yl]urea: A compound with a different alkyl substitution on the oxazole ring.
Uniqueness
N,N-Dimethyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1,2-oxazole ring and the 2-methylpropyl group differentiates it from other urea derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
55808-33-8 |
|---|---|
Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1,1-dimethyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)5-8-6-9(12-15-8)11-10(14)13(3)4/h6-7H,5H2,1-4H3,(H,11,12,14) |
InChI Key |
CKANLWMQWFNMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)
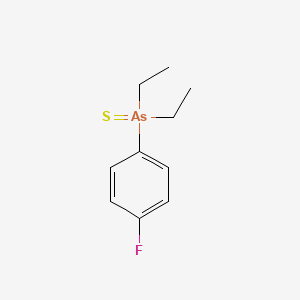
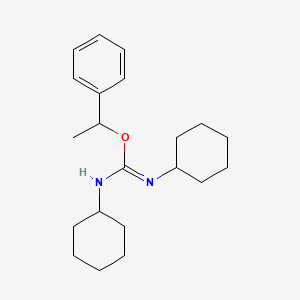
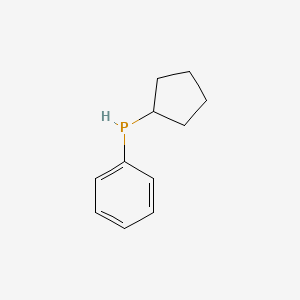
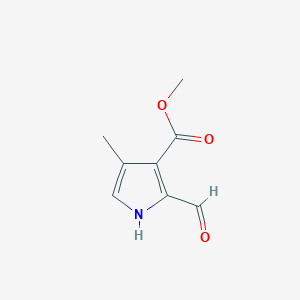
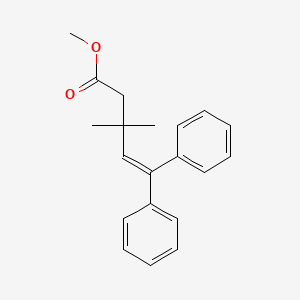
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
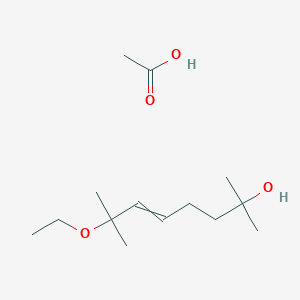
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
